N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Neuroprotective Agents
Compounds structurally related to the query have been synthesized with potent antioxidant capacity and neuroprotective effects. For instance, derivatives of indole and benzamide have shown remarkable neuroprotective effects against cell death induced by oxidative stress and activation of the Nrf2 signaling pathway. These compounds are particularly interesting for pathologies associated with oxidative stress (Pachón-Angona et al., 2019).
Antifungal Activity
Benzamide derivatives have been synthesized and evaluated for their antifungal properties. The structural modifications and synthesis of new triazolylindole derivatives highlight the potential of these compounds as antifungal agents, emphasizing the significance of heterocyclic chemistry in developing new therapeutic agents (Singh & Vedi, 2014).
Neuroleptic Activity
Research on benzamides has also extended into the development of potential neuroleptics. Studies have demonstrated that certain benzamide derivatives can inhibit stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).
CCR2 Antagonists for Inflammatory Diseases
The development of CCR2 antagonists involves the synthesis of novel small molecule compounds, including benzamide derivatives. These compounds are investigated for their potential to inhibit the CCR2 chemokine receptor, which plays a critical role in inflammatory diseases. The structure-affinity relationship studies of these antagonists contribute to the understanding of their pharmacological activity (Vilums et al., 2014).
Impurity Analysis in Pharmaceutical Compounds
The identification and synthesis of impurities in pharmaceutical compounds, such as Repaglinide, underscore the importance of thorough drug analysis for safety and efficacy. Characterizing novel impurities helps in understanding their formation and potential impacts on drug performance and stability (Kancherla et al., 2018).
Mechanism of Action
Target of Action
The compound contains an indole ring, a common structure in many biologically active molecules. Indole derivatives are known to interact with various biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. The presence of a carbonyl group and a sulfanyl group could potentially allow for interactions with the target’s active site .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Indole derivatives are involved in a wide range of biological processes, including neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and the presence of functional groups that might undergo metabolism. The methoxyphenyl and indole groups could potentially influence these properties .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter cellular processes regulated by that enzyme .
Action Environment
Various environmental factors, such as pH and temperature, could influence the compound’s action. Additionally, the presence of other molecules could impact the compound’s stability and efficacy .
Properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-23-14-8-6-12-21(23)28-25(30)18-33-24-17-29(22-13-7-5-11-20(22)24)16-15-27-26(31)19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSFMZSUAZCBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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